3-(4-methoxyphenyl)-1-(2-methylpropanoyl)-1H,4H-indeno[1,2-c]pyrazol-4-one
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Overview
Description
3-(4-methoxyphenyl)-1-(2-methylpropanoyl)-1H,4H-indeno[1,2-c]pyrazol-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indeno[1,2-c]pyrazol-4(1H)-one core substituted with isobutyryl and methoxyphenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and materials science.
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-1-(2-methylpropanoyl)-1H,4H-indeno[1,2-c]pyrazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno[1,2-c]pyrazol-4(1H)-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Isobutyryl Group: The isobutyryl group is introduced through acylation reactions using isobutyryl chloride in the presence of a base such as pyridine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is added via electrophilic aromatic substitution reactions using 4-methoxyphenylboronic acid and a palladium catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-1-(2-methylpropanoyl)-1H,4H-indeno[1,2-c]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazole core.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl or styrene derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-1-(2-methylpropanoyl)-1H,4H-indeno[1,2-c]pyrazol-4-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-(2-methylpropanoyl)-1H,4H-indeno[1,2-c]pyrazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
3-(4-methoxyphenyl)-1-(2-methylpropanoyl)-1H,4H-indeno[1,2-c]pyrazol-4-one can be compared with other similar compounds, such as:
Indeno[1,2-c]pyrazol-4(1H)-one Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Methoxyphenyl-Substituted Compounds: Compounds with methoxyphenyl groups exhibit similar aromatic characteristics but may have different core structures.
Isobutyryl-Substituted Compounds: These compounds have the isobutyryl group but differ in their core structures, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(2-methylpropanoyl)indeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-12(2)21(25)23-19-15-6-4-5-7-16(15)20(24)17(19)18(22-23)13-8-10-14(26-3)11-9-13/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXJCRWYVWKNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C2=C(C(=N1)C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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